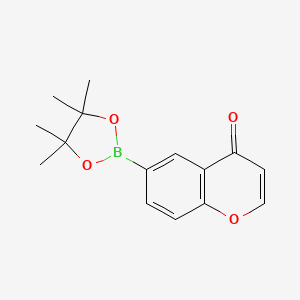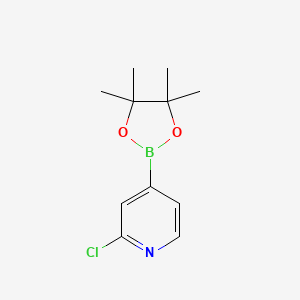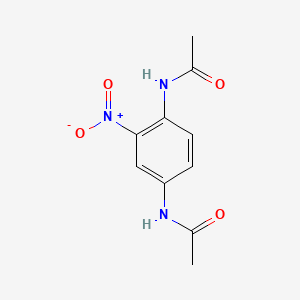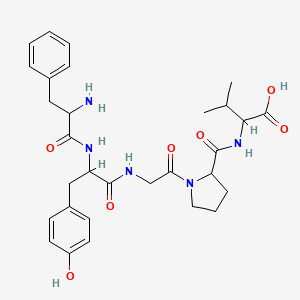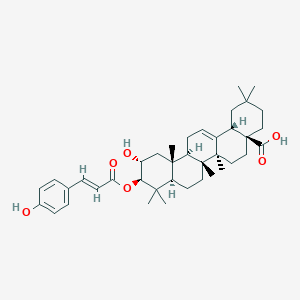
1-(2,4-Dichlorophenyl)ethanone oxime
Vue d'ensemble
Description
“1-(2,4-Dichlorophenyl)ethanone oxime” is a chemical compound with the molecular formula C8H7Cl2NO . It is also known by other names such as “Ethanone, 1-(2,4-dichlorophenyl)-” and "2,4-Dichloroacetophenone" .
Synthesis Analysis
The synthesis of “1-(2,4-Dichlorophenyl)ethanone oxime” involves various chemical reactions. A patent describes a synthesis method involving the reaction of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol with imidazoles in the presence of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorophenyl)ethanone oxime” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
“1-(2,4-Dichlorophenyl)ethanone oxime” participates in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, its reaction with hydrazine hydrate yields derivatives with potential antibacterial activity.
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,4-Dichlorophenyl)ethanone oxime” is 189.039 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.
Applications De Recherche Scientifique
Heterogeneous Activation of Oxone
The study by Anipsitakis et al. (2005) explores the heterogeneous activation of Oxone (peroxymonosulfate) using cobalt oxides to oxidize pollutants like 2,4-dichlorophenol through a sulfate radical mechanism. This process highlights a method for treating contaminated water, where "1-(2,4-Dichlorophenyl)ethanone oxime" related compounds could potentially serve as pollutants or intermediates in oxidation reactions (Anipsitakis, Stathatos, & Dionysiou, 2005).
Crystal Structure Analysis
Zheng, Cui, and Rao (2014) conducted a crystal structure analysis of a compound closely related to "1-(2,4-Dichlorophenyl)ethanone oxime," which is utilized in understanding the structural basis for the activity of such compounds in various chemical reactions and could guide the synthesis of new materials or drugs (Zheng, Cui, & Rao, 2014).
Electrooxidation and Oxone Degradation
Jaafarzadeh, Ghanbari, and Zahedi (2018) combined electrooxidation (EO) and Oxone for the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, from aqueous solutions, demonstrating a method for removing hazardous compounds from the environment. This could be related to the degradation of "1-(2,4-Dichlorophenyl)ethanone oxime" in environmental settings (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Beckmann Rearrangement
Arisawa and Yamaguchi (2001) reported on the Rhodium-catalyzed Beckmann rearrangement of oxime, highlighting a chemical process that could be relevant for the transformation of "1-(2,4-Dichlorophenyl)ethanone oxime" into useful amides for pharmaceutical applications (Arisawa & Yamaguchi, 2001).
Biotransformation for Chiral Synthesis
Miao, Liu, He, and Wang (2019) isolated a bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate with high stereoselectivity, demonstrating the potential for microbial synthesis of complex molecules from simpler chemical precursors like "1-(2,4-Dichlorophenyl)ethanone oxime" (Miao, Liu, He, & Wang, 2019).
Safety and Hazards
“1-(2,4-Dichlorophenyl)ethanone oxime” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .
Propriétés
IUPAC Name |
(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFUCIFLOLJFU-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323860 | |
| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dichlorophenyl)ethanone oxime | |
CAS RN |
71516-67-1 | |
| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



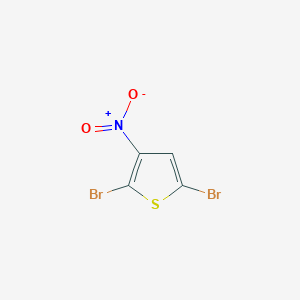
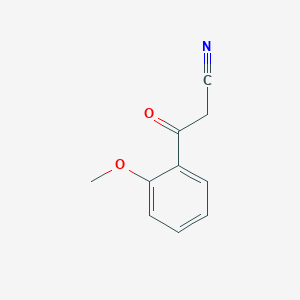
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
